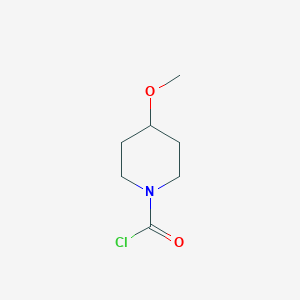

4-Methoxypiperidine-1-carbonyl chloride

描述

属性

IUPAC Name |

4-methoxypiperidine-1-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClNO2/c1-11-6-2-4-9(5-3-6)7(8)10/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQCUGMDPGZFLHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methoxypiperidine 1 Carbonyl Chloride and Its Derivatives

Preparation of Carbamoyl (B1232498) Chlorides: Established Routes

The formation of the carbamoyl chloride group is a cornerstone in the synthesis of 4-methoxypiperidine-1-carbonyl chloride. Several classical methods are employed for the synthesis of both N,N-disubstituted and monosubstituted carbamoyl chlorides.

Phosgene (B1210022) and Diphosgene Routes for N,N-Disubstituted Carbamoyl Chlorides

The reaction of secondary amines with phosgene (COCl₂) or its safer, solid equivalents, diphosgene and triphosgene (B27547), is a widely utilized method for the preparation of N,N-disubstituted carbamoyl chlorides. orgsyn.orggoogle.com In the context of synthesizing this compound, 4-methoxypiperidine (B1585072) would serve as the secondary amine precursor.

The general reaction involves the treatment of the secondary amine with phosgene or a phosgene equivalent in an inert solvent, such as dichloromethane (B109758), often in the presence of a base to neutralize the hydrogen chloride byproduct. orgsyn.org Triethylamine (B128534) is a commonly used base for this purpose. The reaction with triphosgene, a crystalline solid, is often preferred due to its comparative ease of handling over gaseous phosgene. researchgate.net A typical procedure would involve dissolving the amine in a suitable solvent, cooling the solution, and then adding the phosgene source. For instance, the synthesis of [1,4']bipiperidinyl-1'-carbonyl chloride, a structurally related compound, is achieved by reacting 4-piperidinopiperidine (B42443) with triphosgene in methylene (B1212753) chloride. google.com This process can be adapted for the synthesis of this compound.

| Phosgene Source | Amine Substrate | Solvent | Base | Typical Temperature |

|---|---|---|---|---|

| Phosgene (gas) | Secondary Amine (e.g., 4-Methoxypiperidine) | Dichloromethane, Toluene (B28343) | Triethylamine, Pyridine (B92270) | 0 °C to room temperature |

| Diphosgene (liquid) | Secondary Amine (e.g., 4-Methoxypiperidine) | Dichloromethane, Tetrahydrofuran | Triethylamine | 0 °C to room temperature |

| Triphosgene (solid) | Secondary Amine (e.g., 4-Methoxypiperidine) | Dichloromethane, Acetonitrile | Triethylamine | 0 °C to reflux |

Hydrogen Chloride Addition to Isocyanates for Monosubstituted Carbamoyl Chlorides

While not directly applicable to the synthesis of the N,N-disubstituted this compound, the formation of monosubstituted carbamoyl chlorides is relevant in the broader context of carbamoyl chloride synthesis. This class of compounds is readily prepared through the addition of hydrogen chloride (HCl) to an isocyanate (R-N=C=O). This reaction provides a direct and efficient route to N-monosubstituted carbamoyl chlorides.

Derivatization of 4-Methoxypiperidine Precursors

The synthesis of the target compound and its derivatives is contingent on the availability of the 4-methoxypiperidine precursor and its subsequent functionalization.

Introduction of the 4-Methoxy Moiety onto the Piperidine (B6355638) Ring

The 4-methoxypiperidine scaffold can be synthesized through various routes. One common strategy involves the methylation of a corresponding 4-hydroxypiperidine (B117109) derivative. For instance, 1-Boc-4-methoxypiperidine can be prepared from N-Boc-4-hydroxypiperidine by treatment with a methylating agent such as methyl iodide in the presence of a strong base like sodium hydride. neb.com The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the nitrogen atom, which can be subsequently removed to yield 4-methoxypiperidine.

Another synthetic approach involves the etherification of a suitably substituted pyridine derivative followed by reduction of the aromatic ring. This highlights the versatility in synthetic strategies to access the key 4-methoxypiperidine intermediate.

Formation of 4-Methoxypiperidine-1-carbonyl Derivatives via Amidation

The carbamoyl chloride group of this compound is a versatile handle for the synthesis of a wide array of derivatives, primarily through amidation reactions.

4-Methoxypiperidine can be directly coupled with carboxylic acids or their more reactive derivatives, such as acid chlorides, to form the corresponding N-acyl derivatives, which are amides.

When reacting with a carboxylic acid, a coupling reagent is typically required to activate the carboxylic acid for nucleophilic attack by the amine. A variety of coupling reagents are available for this purpose, each with its own advantages in terms of reactivity and suppression of side reactions. iris-biotech.de Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as phosphonium (B103445) salts like PyBOP and uronium salts like HATU. These reactions are generally carried out in aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) in the presence of a non-nucleophilic base. neb.com

The reaction of 4-methoxypiperidine with an acid chloride is a more direct and often more vigorous method for amide formation. This reaction typically proceeds rapidly at room temperature in the presence of a base, such as triethylamine or pyridine, to scavenge the hydrogen chloride that is formed as a byproduct. libretexts.org

| Reactant | Coupling Reagent/Method | Base | Solvent | Typical Conditions |

|---|---|---|---|---|

| Carboxylic Acid | EDC/HOBt | Diisopropylethylamine (DIPEA) | DMF | Room temperature, 12-24 h |

| Carboxylic Acid | HATU | DIPEA | DMF | Room temperature, 2-6 h |

| Carboxylic Acid | PyBOP | DIPEA | DCM | Room temperature, 12-24 h |

| Acid Chloride | Direct reaction | Triethylamine | DCM | 0 °C to room temperature, 1-4 h |

Approaches to [1,4']Bipiperidinyl-1'-carbonyl Chloride Analogues

The synthesis of [1,4']Bipiperidinyl-1'-carbonyl chloride, a key intermediate for various pharmaceuticals including the topoisomerase I inhibitor irinotecan, has been well-documented. google.comgoogleapis.com The predominant method involves the reaction of 4-piperidinopiperidine with a phosgene source. google.com Phosgene itself, or its safer solid surrogates diphosgene and triphosgene, are commonly employed for this transformation. google.comgoogleapis.com In the case of diphosgene or triphosgene, these reagents typically convert to phosgene in situ to react with the amine. google.com

The reaction is generally carried out in an inert solvent. While aromatic hydrocarbons like benzene (B151609) and toluene have been used, patents describe the advantageous use of methylene chloride. google.com The use of methylene chloride as a solvent, followed by its removal via distillation with an additional, higher-boiling aprotic solvent, has been shown to produce [1,4']bipiperidinyl-1'-carbonyl chloride hydrochloride in high yield and purity, with dimer impurity levels below 1%. google.com The product is often isolated as the more stable hydrochloride salt. googleapis.comgoogleapis.com This crystalline hydrochloride form is a preferred reagent in subsequent reactions, where it is typically liberated to the free base before use. googleapis.com

The general synthesis is outlined below:

Reactant: 4-Piperidinopiperidine

Reagent: Phosgene, Diphosgene, or Triphosgene

Solvent: Methylene Chloride

Product: [1,4']Bipiperidinyl-1'-carbonyl chloride hydrochloride

For its use in the synthesis of irinotecan, the generated [1,4']-bipiperidinyl-1'-carbonyl chloride hydrochloride is reacted with 7-Ethyl-10-hydroxycamptothecin in the presence of a base like pyridine. google.comgoogleapis.com

Table 1: Synthetic Approaches to [1,4']Bipiperidinyl-1'-carbonyl Chloride Hydrochloride

| Reagent | Solvent(s) | Key Feature | Yield | Reference |

| Triphosgene | Methylene Chloride, Acetonitrile | Use of a solid phosgene equivalent; distillation with a second solvent to improve purity and yield. | 90% | google.comgoogleapis.com |

| Phosgene / Diphosgene | Benzene, Toluene, Hexane | Traditional solvents mentioned in prior art. | Not specified | google.com |

| Triphosgene | Methylene Chloride | Reaction of 4-piperidinopiperidine with triphosgene. | 80% | googleapis.com |

Advanced and Sustainable Synthetic Strategies

Modern synthetic chemistry places a strong emphasis on the development of more efficient and environmentally benign processes. This includes the use of catalysts to open new reaction pathways and the quantitative evaluation of a process's "greenness."

Catalyst-Enabled Pathways for Carbamoyl Chloride Formation

The formation of carbamoyl chlorides, traditionally reliant on hazardous reagents like phosgene, is an area ripe for catalytic innovation. Transition metal-catalyzed reactions have emerged as a powerful tool for creating and utilizing carbamoyl chlorides in various transformations to build complex amide-containing molecules. rsc.org

Recent advancements include photochemical strategies that employ nucleophilic organic catalysts. nih.govresearchgate.net In one such approach, a dithiocarbamate (B8719985) anion catalyst activates the carbamoyl chloride through a nucleophilic acyl substitution. nih.gov The resulting intermediate possesses a weak carbon-sulfur bond that can be cleaved by low-energy photons (e.g., from blue LEDs) to generate a carbamoyl radical. This radical can then participate in further reactions, such as Giese-type additions. nih.govresearchgate.net This method avoids the high reduction potential of carbamoyl chlorides that makes them less amenable to standard single-electron transfer (SET) activation mechanisms. nih.gov

Lewis acids have also been explored as catalysts in reactions involving carbamoyl chlorides. For instance, inexpensive and effective zinc chloride has been used to catalyze the synthesis of carbamates from carbamoyl chlorides and alcohols. acs.org The plausible mechanism involves the coordination of zinc chloride to the carbamoyl chloride, which facilitates the formation of a reactive isocyanate intermediate that is then trapped by an alcohol. acs.org While this example demonstrates catalysis in a subsequent reaction, the principle of activating the carbamoyl group is central and points toward potential catalytic routes for the formation of the carbamoyl chloride itself.

Table 2: Examples of Catalytic Systems in Carbamoyl Chloride Chemistry

| Catalytic Strategy | Catalyst Type | Activation Method | Key Features | Reference |

| Photochemical Radical Generation | Nucleophilic Organic (e.g., dithiocarbamate) | Blue LED light | Generates carbamoyl radicals via a nucleophilic acyl substitution pathway; avoids harsh redox conditions. | nih.govresearchgate.net |

| Carbamate (B1207046) Synthesis | Lewis Acid (e.g., Zinc Chloride) | Coordination to carbonyl oxygen | Activates carbamoyl chloride towards nucleophilic attack by alcohols, proceeding through an isocyanate intermediate. | acs.org |

| Cross-Coupling Reactions | Transition Metal (e.g., Palladium) | Various | Enables carbamoyl chlorides to act as synthons in C-H functionalization, cross-coupling, and annulation reactions. | rsc.org |

Green Chemistry Metrics in Related Synthetic Sequences

To quantitatively assess the environmental performance of a chemical process, a set of "green chemistry metrics" has been established. nih.gov These tools are crucial for comparing different synthetic routes and identifying areas for improvement, particularly in the pharmaceutical industry where waste generation can be substantial. unibo.it

Key metrics include:

Atom Economy (AE): A theoretical measure of how many atoms from the reactants are incorporated into the desired product.

E-Factor (Environmental Factor): The total mass of waste produced per unit mass of product. A lower E-Factor signifies a greener process. researchgate.net

Process Mass Intensity (PMI): The ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product. The ideal PMI is 1. mdpi.com

Reaction Mass Efficiency (RME): The percentage of the mass of the reactants that ends up in the product, taking into account reaction yield and stoichiometry. nih.gov

The traditional synthesis of [1,4']Bipiperidinyl-1'-carbonyl chloride using triphosgene and organic solvents would likely have a high PMI and E-Factor, due to the use of a stoichiometric reagent (triphosgene), solvent mass, and aqueous workup waste streams. Catalyst-enabled pathways, by their nature, aim to improve these metrics. A catalytic process reduces the amount of reagent needed, potentially allowing for milder conditions and reducing downstream waste, thereby lowering the E-Factor and PMI. Evaluating syntheses of piperidine derivatives and related compounds using these metrics is essential for developing more sustainable manufacturing processes. nih.govnih.gov

Table 3: Key Green Chemistry Metrics

| Metric | Formula | Ideal Value | Description | Reference |

| Atom Economy (AE) | (MW of product / Σ MW of reactants) x 100% | 100% | Measures the efficiency of atom incorporation from reactants to the final product. | researchgate.net |

| E-Factor | Total Waste (kg) / Product (kg) | 0 | Ratio of the mass of waste generated to the mass of the desired product. | nih.govresearchgate.net |

| Process Mass Intensity (PMI) | Total Mass Input (kg) / Product Mass (kg) | 1 | Considers all materials used in the process, including solvents and workup materials. | mdpi.com |

| Reaction Mass Efficiency (RME) | Mass of Product / Σ Mass of Reactants | 100% | A more practical metric than AE, as it accounts for yield and stoichiometry. | nih.gov |

Reaction Pathways and Mechanistic Insights of 4 Methoxypiperidine 1 Carbonyl Chloride

Nucleophilic Substitution at the Carbonyl Carbon

The primary reaction pathway for 4-methoxypiperidine-1-carbonyl chloride, a disubstituted carbamoyl (B1232498) chloride, involves nucleophilic substitution at the electrophilic carbonyl carbon. nih.gov In these reactions, the chloride ion serves as the leaving group, being replaced by a nucleophile. nih.govnih.gov This reactivity is characteristic of acyl chlorides, though the presence of the nitrogen atom adjacent to the carbonyl group modulates the reactivity compared to simpler acyl chlorides. The lone pair of electrons on the nitrogen atom can donate electron density to the carbonyl carbon, slightly reducing its electrophilicity. wikipedia.org

Solvolysis is a specific type of nucleophilic substitution where the solvent acts as the nucleophile. For disubstituted carbamoyl chlorides, including cyclic derivatives like piperidino- and morpholino-carbonyl chlorides, solvolysis reactions are generally understood to proceed through a dissociative, SN1-type mechanism. nih.govresearchgate.net This pathway involves a stepwise process:

Ionization: The rate-determining step is the slow heterolytic cleavage of the carbon-chlorine bond to form a resonance-stabilized carbamoyl cation and a chloride ion. nih.govnih.gov

Nucleophilic Attack: The intermediate carbamoyl cation is then rapidly attacked by a solvent molecule (e.g., water, alcohol) to form a protonated product.

Deprotonation: A subsequent deprotonation step yields the final solvolysis product.

Kinetic studies of these reactions are often analyzed using the extended Grunwald-Winstein equation, which helps to elucidate the mechanism by correlating the reaction rate with solvent ionizing power and nucleophilicity. nih.govnih.gov

The Kinetic Solvent Isotope Effect (KSIE) is a powerful tool for distinguishing between different reaction mechanisms. It is determined by comparing the rate of a reaction in a protic solvent (kH) with its rate in the corresponding deuterated solvent (kD). For solvolysis reactions of N,N-disubstituted carbamoyl chlorides, the KSIE values (kH/kD) are typically in the range of 1.2 to 1.5. nih.gov This range is indicative of an ionization (SN1) mechanism that is weakly assisted by nucleophilic solvation of the developing carbamoyl cation. nih.gov Values significantly higher (above 1.7) would suggest an addition-elimination pathway involving general-base catalysis, which is not typically observed for these substrates. nih.gov

Kinetic Solvent Isotope Effect (KSIE) for Solvolyses of N,N-Disubstituted Carbamoyl Chlorides at 25.0 °C

| Substrate | Solvent System | kH/kD |

|---|---|---|

| N,N-Dimethylcarbamoyl chloride | H2O/D2O | 1.30 |

| N,N-Diethylcarbamoyl chloride | H2O/D2O | 1.34 |

| 1-Piperidinecarbonyl chloride | H2O/D2O | 1.40 |

| 4-Morpholinecarbonyl chloride | H2O/D2O | 1.39 |

| N-Methyl-N-phenylcarbamoyl chloride | H2O/D2O | 1.23 |

This table presents KSIE values for various carbamoyl chlorides, providing insight into their solvolysis mechanisms. The data is adapted from mechanistic studies on carbamoyl chloride solvolyses. nih.gov

The reactivity of carbamoyl chlorides in solvolysis is significantly influenced by both steric and electronic effects of the substituents on the nitrogen atom.

Steric Effects: An increase in the steric bulk of the alkyl groups on the nitrogen atom generally leads to an acceleration of the solvolysis rate. For instance, N,N-diethylcarbamoyl chloride solvolyzes faster than N,N-dimethylcarbamoyl chloride. nih.gov This rate enhancement is consistent with an SN1 mechanism, where the formation of the planar carbamoyl cation from the tetrahedral starting material relieves steric strain.

Electronic Effects: The electronic nature of the substituents plays a crucial role in stabilizing the intermediate carbamoyl cation. The 4-methoxy group in the piperidine (B6355638) ring of this compound is an electron-donating group (EDG) through an inductive effect. This electron donation helps to stabilize the positive charge on the nitrogen atom in the carbamoyl cation intermediate, thereby lowering the activation energy of the ionization step and increasing the rate of solvolysis compared to the unsubstituted piperidine-1-carbonyl chloride. Conversely, electron-withdrawing groups, such as an aryl group, tend to destabilize the cation and slow down the reaction rate. nih.gov

A synthetically important reaction of this compound is its reaction with alcohols to form carbamates. wikipedia.org This reaction is a nucleophilic acyl substitution where the alcohol's oxygen atom acts as the nucleophile, attacking the carbonyl carbon and displacing the chloride ion. wikipedia.org The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrogen chloride (HCl) byproduct. wikipedia.org

The formation of carbamates from carbamoyl chlorides and alcohols can be significantly enhanced by the use of a Lewis acid catalyst, such as zinc chloride (ZnCl2). acs.orgresearchgate.net The Lewis acid coordinates to the carbonyl oxygen atom, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol. acs.org This catalytic approach allows the reaction to proceed efficiently, often leading to higher yields and accommodating a wide range of both aromatic and aliphatic alcohols. acs.orgresearchgate.net Studies have shown a direct correlation between the amount of ZnCl2 catalyst and the yield of the carbamate (B1207046) product, with optimal yields often achieved with one equivalent of the catalyst. acs.org

Effect of Zinc Chloride Loading on Carbamate Yield

| Equivalents of ZnCl2 | Carbamate Yield (%) |

|---|---|

| 0.1 | 30 |

| 0.25 | 41 |

| 0.5 | 81 |

| 0.75 | 85 |

| 1.0 | 86 |

This table illustrates the impact of increasing the amount of zinc chloride catalyst on the yield of carbamate in a model reaction between a carbamoyl chloride and an alcohol at room temperature. The data highlights the effectiveness of Lewis acid catalysis in this transformation. acs.org

While the direct nucleophilic substitution pathway is common for disubstituted carbamoyl chlorides, an alternative mechanism involving an isocyanate intermediate has been proposed, particularly under thermal conditions. google.commdpi.com Monosubstituted carbamoyl chlorides (RNHCOCl) are known to exist in equilibrium with the corresponding isocyanate (RNCO) and HCl. nih.govresearchgate.net

For disubstituted carbamoyl chlorides like this compound, the formation of an isocyanate is not as straightforward as it lacks an N-H proton for simple elimination. However, thermal decomposition of carbamates can lead to the formation of isocyanates and alcohols. mdpi.com It is mechanistically plausible that under certain reaction conditions, particularly at elevated temperatures, a carbamoyl chloride could potentially eliminate to form a transient, highly reactive isocyanate-like species or rearrange. This intermediate would then be rapidly trapped by the alcohol present in the reaction mixture to yield the final carbamate product. mdpi.comresearchgate.net However, for most solution-phase syntheses of carbamates from disubstituted carbamoyl chlorides at moderate temperatures, the direct substitution mechanism is considered the predominant pathway. nih.govwikipedia.org

Synthesis of Urea (B33335) Derivatives with Amines

The reaction of this compound with primary or secondary amines serves as a direct and efficient method for the synthesis of unsymmetrical urea derivatives. This transformation is a specific example of the broader class of reactions where carbamoyl chlorides act as electrophilic partners in nucleophilic substitution reactions. The core of this reaction lies in the high reactivity of the acyl chloride functional group, which readily undergoes attack by the nucleophilic amine.

The general mechanism proceeds through a nucleophilic acyl substitution pathway. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of this compound. This initial attack results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the reformation of the carbon-oxygen double bond and the expulsion of the chloride ion as a leaving group. A final deprotonation step, often facilitated by a second equivalent of the amine or a non-nucleophilic base, yields the stable urea derivative and the corresponding ammonium (B1175870) chloride salt. The reaction is typically rapid and exothermic.

The versatility of this method allows for the synthesis of a diverse library of urea derivatives by varying the amine coupling partner. The table below illustrates the expected products from the reaction of this compound with a selection of primary and secondary amines.

| This compound | Amine | Product (Urea Derivative) |

| Aniline | 1-(4-methoxypiperidine-1-carbonyl)-3-phenylurea | |

| Diethylamine | 1-(4-methoxypiperidine-1-carbonyl)-3,3-diethylurea | |

| Benzylamine | 1-benzyl-3-(4-methoxypiperidine-1-carbonyl)urea |

Radical-Mediated Transformations

Photochemical Generation of Carbamoyl Radicals

Recent advancements in photoredox catalysis have enabled the generation of carbamoyl radicals from stable precursors like this compound under mild conditions. researchgate.netresearchgate.net This approach circumvents the use of harsh reagents and high temperatures often associated with traditional radical generation methods. The process typically involves the use of a photocatalyst that, upon excitation by visible light, can engage in a single-electron transfer (SET) process with the carbamoyl chloride.

The high reduction potential of carbamoyl chlorides makes their direct reduction challenging. researchgate.netrsc.org However, strategies involving nucleophilic organic catalysts have been developed to overcome this limitation. rsc.orgunipd.itnih.gov In such systems, the catalyst can activate the carbamoyl chloride, making it more susceptible to photochemical radical generation. rsc.orgunipd.itnih.gov

Interception of Carbamoyl Radicals in Giese-Type Additions

Once generated, the 4-methoxypiperidinyl carbamoyl radical, a nucleophilic radical species, can be effectively intercepted by electron-deficient olefins in a Giese-type addition reaction. unipd.itnih.govnih.govnih.govchem-station.com This carbon-carbon bond-forming reaction is a powerful tool for the synthesis of more complex molecules. d-nb.inforesearchgate.net The carbamoyl radical adds to the double bond of the olefin, generating a new carbon-centered radical intermediate. This intermediate can then be trapped by a hydrogen atom donor to yield the final product. The Giese reaction and its photoredox-catalyzed variants have become increasingly popular due to their mild reaction conditions and broad substrate scope. nih.govnih.govd-nb.inforesearchgate.net

The table below outlines the expected products from the Giese-type addition of the 4-methoxypiperidinyl carbamoyl radical to various electron-deficient olefins.

| Carbamoyl Radical Source | Electron-Deficient Olefin | Giese Addition Product |

| This compound | Acrylonitrile | 3-(4-Methoxypiperidine-1-carbonyl)propanenitrile |

| This compound | Methyl acrylate | Methyl 3-(4-Methoxypiperidine-1-carbonyl)propanoate |

| This compound | Styrene | N-(4-Methoxyphenyl)-N-(2-phenylethyl)formamide |

Mechanistic Pathways of Photocatalytic Radical Formation

The photocatalytic generation of the 4-methoxypiperidinyl carbamoyl radical can proceed through different mechanistic pathways depending on the specific photocatalyst and reaction conditions employed. One common pathway involves a reductive quenching cycle of the photocatalyst. beilstein-journals.org In this scenario, the excited photocatalyst is reductively quenched by a sacrificial electron donor, generating a highly reducing species. This species then transfers an electron to the this compound, leading to its fragmentation and the formation of the carbamoyl radical and a chloride anion.

Alternatively, an oxidative quenching cycle can be operative. Here, the excited photocatalyst is oxidatively quenched by an electron acceptor. The resulting oxidized photocatalyst can then be regenerated by accepting an electron from a suitable donor, which in turn initiates the radical formation from the carbamoyl chloride.

In systems employing a nucleophilic organic catalyst, the mechanism involves the initial reaction of the catalyst with the carbamoyl chloride to form a key intermediate. rsc.orgunipd.itnih.gov This intermediate is then more readily reduced upon photoexcitation, leading to the generation of the carbamoyl radical and the regeneration of the catalyst. rsc.orgunipd.itnih.gov Detailed mechanistic studies, including transient absorption spectroscopy and electrochemical analysis, are often employed to elucidate the precise pathway of these complex photochemical processes. rsc.org

Metal-Catalyzed Coupling and Functionalization

Transition Metal-Catalyzed Cross-Coupling

Transition metal-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. rsc.orgrsc.org While the direct use of carbamoyl chlorides like this compound in such reactions is less common than that of aryl or vinyl halides, the principles of catalysis by metals such as palladium and nickel suggest potential applications. dicp.ac.cnmdpi.comnih.govwisc.edursc.orgnih.govrsc.orgnih.govbrynmawr.eduthermofisher.comresearchgate.net

For instance, in a hypothetical palladium-catalyzed cross-coupling reaction, a Pd(0) species could undergo oxidative addition into the carbon-chlorine bond of this compound to form a Pd(II)-carbamoyl intermediate. This intermediate could then undergo transmetalation with an organometallic reagent (e.g., an organoboron or organozinc compound), followed by reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Similarly, nickel-catalyzed cross-coupling reactions, which are particularly effective for the activation of less reactive C-Cl bonds, could potentially be employed. dicp.ac.cnnih.govwisc.edursc.org The catalytic cycle would be analogous to that of palladium, involving oxidative addition, transmetalation, and reductive elimination steps. The development of specific ligand systems is often crucial for the success of these transformations, as they can modulate the reactivity and stability of the metal center throughout the catalytic cycle. nih.gov

The table below provides a hypothetical overview of potential cross-coupling products of this compound with various organometallic reagents using a suitable transition metal catalyst.

| This compound | Organometallic Reagent | Catalyst | Potential Coupled Product |

| Phenylboronic acid | Palladium Catalyst | N-(4-Methoxyphenyl)benzamide | |

| Vinyltributyltin | Palladium Catalyst | 1-(4-Methoxypiperidin-1-yl)prop-2-en-1-one | |

| Phenylzinc chloride | Nickel Catalyst | N-(4-Methoxyphenyl)benzamide |

C-H Functionalization Strategies

While direct C-H functionalization of this compound is not extensively documented, the principles of such reactions on analogous N-acylpiperidines offer significant insights. The N-carbonyl chloride moiety is a strongly electron-withdrawing group, which influences the reactivity of the piperidine ring's C-H bonds.

Rhodium-catalyzed C-H insertion reactions are a prominent strategy for the functionalization of piperidine derivatives. nih.gov The site-selectivity of these reactions is critically dependent on the nature of the N-substituent and the catalyst employed. nih.govresearchgate.net For instance, with N-Boc or N-brosyl protecting groups, rhodium carbenoid insertions can be directed to the C2 or C4 positions of the piperidine ring. nih.gov

In the context of this compound, the N-acyl group could potentially serve as a directing group in transition-metal-catalyzed C-H activation. The plausible mechanism would involve the coordination of the metal catalyst to the carbonyl oxygen, bringing the catalytic center in proximity to the C-H bonds of the piperidine ring. However, the high reactivity of the carbonyl chloride group itself might lead to competing reactions, such as decarbonylation or reaction with nucleophiles present in the reaction mixture. rsc.org

The electronic properties of the N-carbonyl chloride group would likely deactivate the adjacent C2 and C6 positions towards electrophilic attack, making functionalization at these sites challenging without a suitable catalytic system. Conversely, this deactivation might enhance the relative reactivity of the C3, C4, and C5 positions in certain reaction types. The steric and electronic environment created by the catalyst and ligands would be paramount in overcoming the inherent reactivity patterns of the substrate. nih.gov

Table 1: Regioselectivity in Rhodium-Catalyzed C-H Functionalization of N-Substituted Piperidines

| N-Substituent | Catalyst | Major Product(s) |

| N-Boc | Rh₂(R-TCPTAD)₄ | 2-Substituted Analogs |

| N-Brosyl | Rh₂(R-TPPTTL)₄ | 2-Substituted Analogs |

| N-α-oxoarylacetyl | Rh₂(S-2-Cl-5-BrTPCP)₄ | 4-Substituted Analogs |

This table illustrates how the choice of N-substituent and catalyst directs the position of C-H functionalization on the piperidine ring, providing a model for potential strategies with this compound. nih.gov

Other Significant Reactivity Profiles

Beyond C-H functionalization, this compound exhibits reactivity profiles characteristic of carbamoyl chlorides, particularly in reactions with nucleophiles and its behavior in aqueous environments.

Thiocarbamation is a key reaction of carbamoyl chlorides, leading to the formation of thiocarbamates, which are compounds with significant applications in various fields. The reaction of this compound with a thiol (R-SH) or a thiolate salt would proceed via a nucleophilic acyl substitution mechanism.

The general reaction is as follows:

C₇H₁₂ClNO₂ + R-SH → C₇H₁₂NO(S-R) + HCl

In this reaction, the sulfur atom of the thiol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carbamoyl chloride. This is followed by the departure of the chloride leaving group, resulting in the formation of an S-thiocarbamate. wikipedia.org The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct. wikipedia.org

The synthesis of thiocarbamates can also be achieved through various other routes, such as the Riemschneider thiocarbamate synthesis, which involves the reaction of thiocyanates with alcohols or alkenes under acidic conditions. wikipedia.org However, for a pre-formed carbamoyl chloride like this compound, direct reaction with a thiol is the most straightforward approach.

Table 2: General Methods for Thiocarbamate Synthesis

| Reactants | Product Type |

| Carbamoyl chloride + Thiol/Thiolate | S-Thiocarbamate |

| Thiocarbamoyl chloride + Alcohol/Alkoxide | O-Thiocarbamate |

| Thiocyanate + Alcohol/Alkene (Riemschneider) | N-Substituted Thiocarbamate |

| Isocyanate + Thiol | S-Thiocarbamate |

This table outlines common synthetic routes to thiocarbamates, highlighting the role of carbamoyl chlorides as precursors to S-thiocarbamates. wikipedia.orgwikipedia.org

The hydrolytic stability of this compound is a crucial aspect of its chemical profile. Carbamoyl chlorides are generally less susceptible to hydrolysis than their acyl chloride counterparts due to the electron-donating character of the nitrogen atom, which reduces the electrophilicity of the carbonyl carbon. wikipedia.org However, they are still considered moisture-sensitive compounds. wikipedia.org

The hydrolysis of carbamoyl chlorides typically proceeds through a dissociative SN1 mechanism. nih.govnih.gov The rate-determining step is the ionization of the carbamoyl chloride to form a carbamoyl cation and a chloride ion. This is followed by a rapid reaction of the carbamoyl cation with water. nih.gov

The primary decomposition pathway in the presence of water is hydrolysis to the corresponding carbamic acid, which is unstable and subsequently decarboxylates to yield 4-methoxypiperidine (B1585072) and carbon dioxide. wikipedia.orgnih.gov

Reaction Scheme:

Hydrolysis: C₇H₁₂ClNO₂ + H₂O → [C₇H₁₃NO₃] (Carbamic acid intermediate) + HCl

Decarboxylation: [C₇H₁₃NO₃] → C₆H₁₃NO (4-Methoxypiperidine) + CO₂

Table 3: Factors Influencing the Hydrolysis Rate of Carbamoyl Chlorides

| Factor | Influence on Hydrolysis Rate |

| Electronic Effects | Electron-donating groups on nitrogen decrease the rate. |

| Steric Effects | Increased steric hindrance around the carbonyl group can decrease the rate. |

| Solvent Polarity | More polar solvents can stabilize the carbamoyl cation and increase the rate. |

| Leaving Group Ability | The nature of the halide can influence the rate of ionization. |

This table summarizes the key factors that govern the stability of carbamoyl chlorides towards hydrolysis, providing a framework for understanding the behavior of this compound in aqueous environments. nih.govnih.gov

Applications of 4 Methoxypiperidine 1 Carbonyl Chloride in Advanced Organic Synthesis

Construction of Complex Heterocyclic Systems

The piperidine (B6355638) scaffold is a fundamental structural motif in a vast array of natural products and synthetic compounds with significant biological activity. The reactivity of the carbonyl chloride group in 4-Methoxypiperidine-1-carbonyl chloride allows for its incorporation into more complex molecular architectures.

Building Block for Piperidine-Fused Architectures

While the synthesis of piperidine-containing structures is a well-established area of organic chemistry, specific examples detailing the use of this compound in the construction of piperidine-fused heterocyclic systems are not extensively documented in publicly available scientific literature. The inherent reactivity of the acyl chloride functional group suggests its potential for intramolecular cyclization reactions to form such fused systems, though specific instances of this application are not readily found.

Synthesis of N-Acylpiperidine Derivatives

The reaction of a carbonyl chloride with a nucleophile is a fundamental method for forming amide bonds. In principle, this compound can react with various primary and secondary amines to yield the corresponding N-acylpiperidine derivatives. However, a review of the available research literature does not provide specific, detailed examples of this direct application.

Intermediate in Pharmaceutical Agent Synthesis

The most significant and well-documented applications of the 4-methoxypiperidine (B1585072) moiety, often introduced via its carbonyl chloride derivative or a related activated form, are in the synthesis of intermediates for various pharmaceutical agents.

Synthesis of Rivastigmine and Analogues

A thorough review of established synthetic pathways for the anti-Alzheimer's drug Rivastigmine indicates that its synthesis does not directly involve this compound. The carbamate (B1207046) moiety in Rivastigmine is typically introduced using N-ethyl-N-methylcarbamoyl chloride. nih.gov While chemists may explore various analogues of existing drugs, the use of this compound in the synthesis of Rivastigmine analogues is not prominently reported in the scientific literature.

Precursor for DprE1 Inhibitors featuring 4-Methoxypiperidine-1-carbonyl Moieties

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a critical enzyme in Mycobacterium tuberculosis and a target for novel anti-tuberculosis drugs. nih.govnih.gov A number of DprE1 inhibitors with diverse chemical scaffolds have been developed. However, an extensive search of the relevant chemical literature does not reveal any DprE1 inhibitors that are synthesized using this compound or contain a 4-methoxypiperidine-1-carbonyl moiety. nih.govnih.gov

Utilization in Poly(ADP-Ribose) Polymerase (PARP) Inhibitor Synthesis (e.g., Olaparib, AZD2461 Intermediates)

A significant application of the 4-methoxypiperidine unit is in the synthesis of Poly(ADP-Ribose) Polymerase (PARP) inhibitors, a class of targeted cancer therapies. While not a direct precursor for the first-generation PARP inhibitor Olaparib, the 4-methoxypiperidine moiety is a key component of AZD2461, a next-generation PARP inhibitor designed to overcome certain mechanisms of resistance to Olaparib.

The synthesis of AZD2461 involves the coupling of a phthalazinone core with a side chain containing the 4-methoxypiperidine group. In a scalable and environmentally friendly synthetic route, 4-methoxypiperidine is a key starting material. It is reacted with 5-bromo-2-fluorobenzoic acid to form an amide intermediate. This intermediate is then further elaborated to create the final AZD2461 molecule. The formation of the amide bond from 4-methoxypiperidine and a carboxylic acid implies the in-situ formation of a reactive species equivalent to this compound or the use of coupling agents to achieve the same transformation.

Below is a table summarizing key intermediates and reagents in a reported synthesis of AZD2461, highlighting the role of the 4-methoxypiperidine starting material.

| Starting Material | Reagent/Intermediate | Product Moiety | Reference |

| 4-Methoxypiperidine | 5-Bromo-2-fluorobenzoic acid | (5-Bromo-2-fluorophenyl)(4-methoxypiperidin-1-yl)methanone | Chatterjee, I., Roy, D., & Panda, G. (2023). Green Chemistry. |

| (5-Bromo-2-fluorophenyl)(4-methoxypiperidin-1-yl)methanone | 2-Acetylbenzoic acid | Intermediate for AZD2461 | Chatterjee, I., Roy, D., & Panda, G. (2023). Green Chemistry. |

This application in the synthesis of a clinically relevant PARP inhibitor underscores the importance of the 4-methoxypiperidine-1-carbonyl moiety in modern medicinal chemistry.

General Role as Medicinal Chemistry Building Blocks

In the realm of medicinal chemistry, the piperidine scaffold is a privileged structure, appearing in a vast number of approved pharmaceutical agents. nih.govresearchgate.netnih.gov this compound serves as a key reagent for incorporating the 4-methoxypiperidine unit into potential drug candidates. The primary reaction of this carbonyl chloride is with nucleophiles, such as amines and alcohols, to form stable urea (B33335) and carbamate linkages, respectively. nih.gov These functional groups are themselves important pharmacophores known to engage in crucial hydrogen bonding interactions with biological targets. nih.govnih.gov

The 4-methoxy substituent on the piperidine ring can influence the molecule's properties in several ways. It can alter the polarity, lipophilicity, and metabolic stability of the final compound, which are critical parameters in drug design. Furthermore, the piperidine ring itself can serve as a rigid scaffold to orient other functional groups for optimal interaction with a biological target.

A significant application of piperidine-containing carbamates is in the development of inhibitors for enzymes such as Fatty Acid Amide Hydrolase (FAAH). rsc.orgnih.govnih.govmedchemexpress.cn FAAH is a key enzyme in the endocannabinoid system, and its inhibition is a therapeutic strategy for pain and inflammation. nih.gov The introduction of a piperidine moiety into carbamate inhibitors has been shown to enhance their metabolic stability compared to their acyclic analogues. nih.gov

Moreover, urea derivatives incorporating heterocyclic rings are a cornerstone of many kinase inhibitor discovery programs. nih.govnih.gov The urea linkage acts as a hydrogen bond donor and acceptor, facilitating binding to the hinge region of many protein kinases. The 4-methoxypiperidine group, when introduced via this compound, can occupy adjacent pockets in the enzyme's active site, contributing to both potency and selectivity.

Table 1: Examples of Biologically Active Molecules Containing Piperidine-Derived Moieties

| Compound Class | Target/Activity | Representative Moiety | Reference(s) |

| Carbamates | Fatty Acid Amide Hydrolase (FAAH) Inhibition | (Indolylalkyl)piperidine carbamates | rsc.orgnih.gov |

| Ureas | Aurora Kinase Inhibition | 4-aminoquinazoline-urea derivatives | nih.gov |

| Carboxamides | Endocannabinoid Hydrolase Inhibition | Piperazine (B1678402) and piperidine carboxamides | medchemexpress.cn |

| Diaryl Ureas | Multi-target Kinase Inhibition | N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea | nih.gov |

This table is illustrative and provides examples of compound classes where the introduction of a piperidine or similar heterocyclic moiety is crucial for biological activity. The specific use of this compound would be in the synthesis of analogous structures.

Precursors for Agrochemical Development

The piperidine ring is also a common structural motif in modern agrochemicals, particularly in fungicides and insecticides. ccspublishing.org.cn The incorporation of this scaffold can lead to compounds with novel modes of action and improved efficacy against resistant pests and pathogens. This compound can be utilized as a precursor to synthesize new agrochemical candidates by introducing the 4-methoxypiperidine moiety.

For instance, several commercial fungicides feature a piperidine ring, which is essential for their biological activity. ccspublishing.org.cn Research in this area is focused on the design and synthesis of novel piperidine-containing compounds to combat the development of resistance to existing treatments. Recent studies have shown that novel thymol (B1683141) derivatives containing a piperidine moiety exhibit potent antifungal activity against significant plant pathogens. nih.govresearchgate.net

The development of new insecticides also benefits from the inclusion of the piperidine scaffold. For example, derivatives of existing insecticides that incorporate a piperidine ring have been shown to possess significant insecticidal activity. mdpi.com The structure-activity relationship (SAR) studies in these cases often reveal that the nature and substitution pattern of the piperidine ring are critical for optimizing biological activity. mdpi.com

Table 2: Examples of Piperidine-Containing Agrochemicals and their Biological Activity

| Compound/Derivative | Target Organism | Biological Activity (EC50/Inhibition) | Reference(s) |

| Novel Thymol Derivative (5m) | Phytophthora capsici | EC50 = 8.420 μg/mL | nih.gov |

| Novel Thymol Derivative (5t) | Phytophthora capsici | EC50 = 8.414 μg/mL | nih.gov |

| Novel Thymol Derivative (5v) | Sclerotinia sclerotiorum | EC50 = 12.829 μg/mL | nih.gov |

| Anthranilic Diamide Derivative (8q) | Mythimna separata | 80% inhibition at 0.8 mg/L | mdpi.com |

| Anthranilic Diamide Derivative (8c) | Mythimna separata | 90% inhibition at 4 mg/L | mdpi.com |

This table presents examples of recently developed agrochemical candidates containing a piperidine moiety, demonstrating the potential for creating new active ingredients through the use of building blocks like this compound.

Contributions to Photoresponsive Materials Development

Photoresponsive materials, which undergo a change in their properties upon exposure to light, are at the forefront of materials science research. nih.govnih.govresearchgate.netrsc.org These materials often incorporate photochromic molecules, such as azobenzenes or spiropyrans, which can isomerize or undergo a structural change when irradiated with a specific wavelength of light. nih.govnih.gov This reversible change can be harnessed to alter the macroscopic properties of the material, such as its color, shape, or permeability.

While the direct application of this compound in the synthesis of photoresponsive materials is not extensively documented in the current scientific literature, its potential contribution can be hypothesized. The reactive carbonyl chloride group provides a convenient handle to attach the 4-methoxypiperidine moiety to a polymer backbone or a photochromic core molecule.

For example, the piperidine nitrogen could be functionalized with a known photochromic group, and the resulting molecule could then be polymerized or grafted onto a surface. The 4-methoxypiperidine unit could influence the packing of the polymer chains or the kinetics of the photochromic transition. The incorporation of heterocyclic rings, in general, can impact the electronic and steric properties of photoresponsive systems. chinesechemsoc.org

The development of intelligent photoresponsive materials often relies on the precise control of molecular interactions. rsc.org The introduction of a polar and structurally defined group like 4-methoxypiperidine could offer a new avenue for tuning the properties of these advanced materials. Further research is needed to explore the potential of this compound as a building block in this innovative field.

Advanced Spectroscopic and Computational Characterization in Research

Spectroscopic Techniques for Structural and Mechanistic Elucidation

Spectroscopy serves as a powerful tool for probing the intricate details of molecular structure and observing chemical transformations as they occur. By employing sophisticated techniques, researchers can gain a dynamic picture of a molecule's behavior in solution and during the course of a reaction.

While one-dimensional (1D) NMR is fundamental for basic structural assignment, advanced NMR techniques are indispensable for the unambiguous characterization of complex molecules like 4-Methoxypiperidine-1-carbonyl chloride. ipb.pt Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are critical for establishing through-bond connectivity. libretexts.orgwikipedia.org

COSY experiments would reveal correlations between protons on adjacent carbons, confirming the connectivity within the piperidine (B6355638) ring and the methoxy (B1213986) group.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon in the molecule to its attached proton(s). wikipedia.org

These correlations are crucial for distinguishing between the chemically distinct methylene (B1212753) groups within the piperidine ring.

| Experiment | Correlated Nuclei | Information Gained |

|---|---|---|

| COSY (1H-1H) | H-2/H-6 ↔ H-3/H-5 | Confirms proton connectivity around the piperidine ring. |

| H-3/H-5 ↔ H-4 | Connects the protons adjacent to the methoxy-bearing carbon. | |

| HSQC (1H-13C) | H-2/H-6 ↔ C-2/C-6 | Assigns the carbons adjacent to the nitrogen. |

| H-3/H-5 ↔ C-3/C-5 | Assigns the carbons beta to the nitrogen. | |

| H-4 ↔ C-4 | Assigns the carbon bearing the methoxy group. | |

| -OCH3 ↔ -OCH3 | Assigns the methoxy group carbon and protons. |

Variable Temperature (VT) NMR studies offer insights into the dynamic processes of a molecule, such as ring conformations or hindered rotation around single bonds. nih.gov For this compound, VT-NMR could be used to study the rotational barrier around the N-C(O)Cl bond. At low temperatures, distinct signals for the axial and equatorial protons at the C-2 and C-6 positions might be observed due to slow rotation, which would coalesce into averaged signals as the temperature increases. nih.gov This phenomenon allows for the calculation of the energy barrier for rotation. Research on related N-Boc-piperidines has utilized VT ¹H NMR to determine rotational barriers and half-lives for conformational changes at different temperatures. acs.org

| Temperature (°C) | Dynamic Process | Observation | Calculated Parameter (Example) |

|---|---|---|---|

| -78 | N-C(O) Bond Rotation | Sharp, distinct signals for axial/equatorial protons | Half-life (t1/2) ~ 4 seconds acs.org |

| 25 | N-C(O) Bond Rotation | Broadened, averaged signals | Coalescence Temperature (Tc) reached |

In situ spectroscopy allows for real-time observation of a chemical reaction without the need for sampling, providing a continuous profile of reactant consumption, intermediate formation, and product generation. spectroscopyonline.commdpi.com Fourier Transform Infrared (FTIR) spectroscopy, particularly with an Attenuated Total Reflection (ATR) probe, is well-suited for this purpose. mdpi.com

When this compound reacts with a nucleophile, such as an alcohol to form a carbamate (B1207046), in situ FTIR can monitor the reaction progress. The strong carbonyl (C=O) stretching frequency of the acyl chloride group would be observed to decrease in intensity over time, while a new carbonyl band at a different frequency, characteristic of the carbamate product, would appear and increase in intensity. This technique enables the precise determination of reaction endpoints and the identification of optimal reaction conditions. acs.orgmdpi.com

| Species | Key Vibrational Band | Expected Wavenumber (cm-1) | Trend During Reaction |

|---|---|---|---|

| This compound (Reactant) | C=O stretch (acyl chloride) | ~1760-1790 | Decreases |

| Carbamate (Product) | C=O stretch (carbamate) | ~1680-1720 | Increases |

Computational Chemistry for Reaction Modeling

Computational chemistry complements experimental data by providing a theoretical framework to understand and predict chemical phenomena. These methods are invaluable for studying transient species like reaction intermediates and transition states that are difficult or impossible to observe experimentally.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. researchgate.net For this compound, DFT calculations can predict key properties that govern its chemical behavior.

Molecular Orbital Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps identify the sites of nucleophilic and electrophilic attack. The LUMO is expected to be localized on the carbonyl carbon, confirming its electrophilic nature.

Electrostatic Potential Maps: These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The carbonyl carbon would show a strong positive potential, making it susceptible to attack by nucleophiles.

Reactivity Descriptors: DFT can be used to calculate Fukui indices, which quantify the reactivity of different atomic sites in the molecule, providing a more nuanced prediction of regioselectivity in reactions. researchgate.net

Understanding a reaction's mechanism requires characterizing its transition state—the highest energy point along the reaction coordinate. researchgate.net Quantum chemical methods, often employing DFT, can calculate the geometry and energy of these fleeting structures. nih.gov

For a reaction involving this compound, such as its hydrolysis, quantum chemical calculations can map out the entire energy profile. This involves:

Locating the Transition State: Identifying the specific molecular geometry corresponding to the energy maximum between reactants and products. nih.gov

Calculating Activation Energy (Ea): Determining the energy difference between the reactants and the transition state. A lower activation energy indicates a faster reaction.

Verifying the Transition State: Ensuring the calculated structure has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. nih.gov

These calculations are essential for comparing different potential reaction pathways and understanding why one may be favored over another.

In catalyzed reactions, understanding how the substrate interacts with the catalyst is key to explaining selectivity and efficiency. Molecular modeling techniques, such as molecular docking, can simulate the binding of this compound into the active site of a catalyst.

These models can reveal:

Binding Pose: The preferred orientation of the substrate within the catalyst's active site.

Key Interactions: Identification of specific non-covalent interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the substrate-catalyst complex.

Stereochemical Outcome: For chiral catalysts, modeling can help predict and explain the stereoselectivity of a reaction by comparing the energies of transition states leading to different stereoisomers.

Such insights are crucial for the rational design of new and improved catalysts for reactions involving piperidine-based synthons. nih.gov

Future Research Avenues and Innovations

Design and Development of Novel Catalytic Systems for Carboclorination

The synthesis of carbamoyl (B1232498) chlorides, such as 4-Methoxypiperidine-1-carbonyl chloride, traditionally involves the use of phosgene (B1210022) or its derivatives. wikipedia.org While effective, the high toxicity of phosgene necessitates the development of safer and more sustainable catalytic methods. Future research is poised to focus on novel catalytic systems that can achieve carboclorination with high efficiency and selectivity under milder conditions.

One promising direction is the exploration of transition-metal-free catalytic systems. Organocatalysis, for instance, presents an attractive alternative. Chiral thiourea (B124793) catalysts have shown potential in activating N-acyliminium ions and could be investigated for their ability to promote enantioselective carboclorination reactions. patentdigest.org The development of catalysts that can operate under mild conditions would not only enhance safety but also improve the economic and environmental profile of the synthesis.

Furthermore, research into catalysts that can utilize less hazardous chlorine sources will be crucial. The development of catalytic cycles that can employ alternative chlorinating agents would represent a significant advancement in the synthesis of this compound and other related compounds.

| Catalyst Type | Potential Advantages | Research Focus |

| Organocatalysts | Metal-free, lower toxicity, potential for enantioselectivity. | Development of chiral thioureas or other hydrogen-bond donors. |

| Transition-Metal Catalysts | High efficiency and turnover numbers. | Exploration of earth-abundant metals and milder reaction conditions. |

| Biocatalysts | High selectivity, environmentally benign. | Discovery and engineering of enzymes for carboclorination. |

Exploration of Asymmetric Synthesis Methodologies Involving this compound

The piperidine (B6355638) scaffold is a common feature in a vast number of medicinally relevant natural products and synthetic compounds. nih.gov The introduction of chirality into the 4-methoxypiperidine (B1585072) core or the use of this compound in asymmetric transformations is a key area for future research.

One avenue of exploration is the development of catalytic asymmetric methods to synthesize chiral 4-methoxypiperidine derivatives. This could involve the asymmetric hydrogenation of corresponding pyridine (B92270) precursors using chiral catalysts. rsc.org Biocatalytic approaches, such as the use of transaminases or oxidases, also offer a powerful tool for the synthesis of enantiomerically pure piperidines. nih.govresearchgate.netucd.ieresearchgate.net

Additionally, this compound can be employed as a derivatizing agent in asymmetric synthesis. Its reaction with chiral amines or alcohols could be used to separate enantiomers or to introduce the 4-methoxypiperidinylcarbonyl moiety as a chiral auxiliary to direct subsequent stereoselective reactions. The development of chiral ligands that can coordinate with a metal catalyst and the carbamoyl chloride substrate could also enable enantioselective transformations. mdpi.comnih.gov

Continuous Flow Chemistry Applications for Efficient Production

Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering advantages in terms of safety, efficiency, and scalability. acs.org The production of reactive intermediates like carbamoyl chlorides is particularly well-suited for flow processes, as it allows for precise control over reaction parameters and minimizes the handling of hazardous materials.

Future research will likely focus on the development of a continuous flow process for the synthesis of this compound. This could involve the use of microreactors to ensure rapid mixing and heat transfer, leading to higher yields and purity. wikipedia.org The integration of in-line purification and analysis techniques would further enhance the efficiency of the process. A continuous flow setup could also facilitate the use of hazardous reagents like phosgene in a safer, more contained manner, or enable the use of alternative, less stable chlorinating agents generated in situ.

| Flow Chemistry Advantage | Application to this compound Synthesis |

| Enhanced Safety | Minimized exposure to and handling of toxic reagents like phosgene. |

| Precise Control | Accurate control of temperature, pressure, and reaction time, leading to improved yield and purity. |

| Scalability | Seamless transition from laboratory-scale synthesis to industrial production. |

| Integration | Potential for in-line purification and analysis, streamlining the overall process. |

Bioorthogonal Reactions and Chemical Biology Probes

The piperidine and piperazine (B1678402) scaffolds are of significant interest in the design of chemical probes for biological systems due to their prevalence in bioactive molecules. rsc.orgresearchgate.net Future research could explore the incorporation of the 4-methoxypiperidine moiety into probes for bioorthogonal chemistry applications.

Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nobelprize.org One avenue of research would be to modify the 4-methoxypiperidine scaffold to include a bioorthogonal handle, such as an azide (B81097) or an alkyne, which can then be used in "click chemistry" reactions for labeling and imaging biomolecules. nih.govresearchgate.netmdpi.com

Furthermore, the development of fluorescent probes based on the 4-methoxypiperidine structure is another promising area. By attaching a fluorophore to the piperidine ring, it may be possible to create probes that can be used to visualize specific biological targets or processes. researchgate.net The carbamoyl chloride functionality of the title compound could be utilized to covalently attach the piperidine scaffold to biomolecules of interest, creating targeted probes.

Development of Environmentally Benign Synthetic Protocols

The principles of green chemistry are increasingly important in chemical synthesis, and the development of environmentally benign protocols for the production of this compound is a critical area of future research. A key focus will be on replacing hazardous reagents and minimizing waste.

A significant effort is being directed towards finding alternatives to phosgene for the synthesis of carbamoyl chlorides. nih.govtandfonline.comchemicalbook.com Reagents such as triphosgene (B27547), diphosgene, or even non-phosgene-based methods are being explored. The use of catalytic amounts of activating agents in conjunction with safer chlorine sources is a promising strategy.

The choice of solvent also plays a crucial role in the environmental impact of a synthetic process. Research into the use of greener solvents, such as bio-based solvents like Cyrene™, or even solvent-free conditions, could significantly reduce the environmental footprint of this compound synthesis. rsc.org Additionally, the development of synthetic routes with higher atom economy and fewer side products will contribute to more sustainable manufacturing processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。